3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]propanamide
Overview
Description
The compound “3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]propanamide” is a complex organic molecule. It contains a benzo[de]isoquinoline ring, which is a type of isoquinoline, a nitrogen-containing heterocyclic compound . The molecule also contains a 1,3-dioxo group, which indicates the presence of two carbonyl (C=O) groups .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The benzo[de]isoquinoline portion of the molecule is a polycyclic aromatic compound, which means it contains multiple interconnected aromatic rings . The 1,3-dioxo group suggests the presence of two carbonyl (C=O) groups, and the N-[2-(4-morpholinyl)ethyl]propanamide group contains a morpholine ring, which is a six-membered ring containing an oxygen and a nitrogen .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. The carbonyl groups in the 1,3-dioxo group could potentially undergo reactions such as nucleophilic addition or reduction . The morpholine ring could potentially undergo reactions at the nitrogen, such as alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl groups and the morpholine ring could impact its solubility in different solvents . Its melting point, boiling point, and other physical properties would depend on the specific arrangement of atoms in the molecule .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would likely depend on its intended use or application. If it shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry or materials science .
Properties
IUPAC Name |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(2-morpholin-4-ylethyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c25-18(22-8-10-23-11-13-28-14-12-23)7-9-24-20(26)16-5-1-3-15-4-2-6-17(19(15)16)21(24)27/h1-6H,7-14H2,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFFBYNWTIYSFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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